Cas no 887884-24-4 (3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide)

3-(2-Chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a specialized benzofuran derivative with potential applications in medicinal chemistry and pharmaceutical research. Its molecular structure incorporates both chlorobenzamido and fluorophenyl moieties, which may contribute to enhanced binding affinity and selectivity in biological systems. The compound’s unique scaffold offers opportunities for further derivatization, making it a valuable intermediate in drug discovery. Its well-defined synthetic pathway ensures consistent purity and stability, critical for research reproducibility. This compound is particularly relevant in studies targeting enzyme inhibition or receptor modulation, where its structural features could influence pharmacokinetic properties. Suitable for controlled laboratory use, it requires handling under standard safety protocols due to its organic functional groups.
3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide structure
887884-24-4 structure
Product name:3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
CAS No:887884-24-4
MF:C22H14ClFN2O3
Molecular Weight:408.809567928314
CID:5861422
PubChem ID:7159932

3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 3-(2-chlorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
    • 2-Benzofurancarboxamide, 3-[(2-chlorobenzoyl)amino]-N-(4-fluorophenyl)-
    • AKOS024594331
    • 887884-24-4
    • AB00671529-01
    • 3-[(2-chlorobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
    • 3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
    • F0666-0798
    • インチ: 1S/C22H14ClFN2O3/c23-17-7-3-1-5-15(17)21(27)26-19-16-6-2-4-8-18(16)29-20(19)22(28)25-14-11-9-13(24)10-12-14/h1-12H,(H,25,28)(H,26,27)
    • InChIKey: PBVLTUMONWTJPZ-UHFFFAOYSA-N
    • SMILES: O1C2=CC=CC=C2C(NC(=O)C2=CC=CC=C2Cl)=C1C(NC1=CC=C(F)C=C1)=O

計算された属性

  • 精确分子量: 408.0676982g/mol
  • 同位素质量: 408.0676982g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 599
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 5.6
  • トポロジー分子極性表面積: 71.3Ų

じっけんとくせい

  • 密度みつど: 1.458±0.06 g/cm3(Predicted)
  • Boiling Point: 448.8±45.0 °C(Predicted)
  • 酸度系数(pKa): 11.04±0.70(Predicted)

3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F0666-0798-3mg
3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
887884-24-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0666-0798-20mg
3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
887884-24-4 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0666-0798-5mg
3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
887884-24-4 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0666-0798-50mg
3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
887884-24-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0666-0798-25mg
3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
887884-24-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0666-0798-40mg
3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
887884-24-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0666-0798-2mg
3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
887884-24-4 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0666-0798-15mg
3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
887884-24-4 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0666-0798-5μmol
3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
887884-24-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0666-0798-4mg
3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
887884-24-4 90%+
4mg
$66.0 2023-05-17

3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide 関連文献

3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamideに関する追加情報

Introduction to 3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide (CAS No. 887884-24-4)

3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 887884-24-4, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development.

The molecular structure of 3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide incorporates several key functional groups that contribute to its reactivity and biological relevance. The presence of a benzamido group at the 3-position, a fluorophenyl group at the N-position, and a benzofuran moiety at the 1-position creates a complex scaffold that is likely to interact with various biological targets. These structural elements are reminiscent of many pharmacologically active compounds that have been successfully developed over the years.

In recent years, there has been a growing interest in exploring the therapeutic potential of molecules that incorporate fluoro-substituted aromatic rings. The fluorine atom in the 4-fluorophenyl group can significantly influence the electronic properties of the molecule, leading to enhanced binding affinity and metabolic stability. This feature has made fluoroaromatic compounds valuable candidates for drug development, as they often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts.

The benzamido group in 3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is another critical component that warrants attention. Benzamido derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The chloro-substituent on the 2-chlorobenzamide moiety further modulates the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.

The benzofuran core is a versatile scaffold that has been extensively studied for its pharmacological properties. Benzofuran derivatives are known to exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, and anticancer effects. The combination of these structural elements in 3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide suggests that it may possess multiple biological functions, making it an intriguing candidate for further exploration.

Recent studies have highlighted the importance of rational drug design in developing novel therapeutic agents. Computational methods, such as molecular docking and virtual screening, have become indispensable tools in identifying potential drug candidates with high affinity for biological targets. The unique structural features of 3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide make it an attractive candidate for these computational approaches, which can help elucidate its potential interactions with various proteins and enzymes.

In addition to computational studies, experimental investigations are crucial for validating the biological activity of novel compounds. Initial experiments have shown promising results regarding the interaction of 3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide with several key biological targets. These findings suggest that further optimization may lead to the development of potent therapeutic agents with improved efficacy and selectivity.

The synthesis of 3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to access such molecules with increasing efficiency and precision. Modern synthetic strategies often involve multi-step reactions that require careful optimization to ensure high yields and purity. The development of novel synthetic routes for this compound could open up new avenues for its exploration in drug discovery.

The potential applications of 3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for research in medicinal chemistry and chemical biology. By studying its interactions with various biological targets, scientists can gain insights into fundamental mechanisms of disease and develop new strategies for therapeutic intervention.

In conclusion, 3-(2-chlorobenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide (CAS No. 887884-24-4) is a promising compound with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it an attractive candidate for further investigation in drug discovery and development. As research continues to uncover new applications for this molecule, it is likely to play an important role in the development of novel therapeutic agents.

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